molecular formula C27H27NO6S B2662400 3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866845-89-8

3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No. B2662400
CAS RN: 866845-89-8
M. Wt: 493.57
InChI Key: TZLXXLCNMCUMJX-UHFFFAOYSA-N
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Description

The compound “3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one” is a chemical substance with the molecular formula C27H27NO6S and a molecular weight of 493.57 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinolin-4-one core, which is substituted with a 4-ethoxyphenylsulfonyl group, a 4-methylphenylmethyl group, and two methoxy groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • Quinoline derivatives are synthesized through various chemical reactions, offering potential as intermediates in pharmaceuticals and materials science. For instance, efficient synthesis methods for quinoline and its metabolites, such as ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, have been developed, indicating the versatility of quinoline scaffolds in drug development and synthesis of complex molecules (Mizuno et al., 2006).

Antioxidant Properties

  • Certain quinoline derivatives are explored for their antioxidant properties, offering insights into their potential use in combating oxidative stress-related diseases. For example, ferrocenyl-substituted pyrano[3,2-g]quinolin-2-one skeletons have shown significant radical quenching and DNA oxidation inhibition activities, suggesting their application as novel antioxidants (Xi & Liu, 2015).

Antimicrobial and Antibacterial Applications

  • Quinoxaline and pyrazine derivatives, structurally related to the quinoline motif, have been synthesized and evaluated for their selective cyclooxygenase-2 (COX-2) inhibitory activity, highlighting their potential in designing anti-inflammatory drugs (Singh et al., 2004). Additionally, novel quinoxaline sulfonamides with antibacterial activity against common pathogens like Staphylococcus spp. and Escherichia coli have been developed, indicating the potential of quinoline derivatives in antimicrobial drug discovery (Alavi et al., 2017).

Photovoltaic and Photoelectric Applications

  • Hemicyanine derivatives of quinoline have been investigated for their photoelectric conversion properties when sensitized on nanocrystalline TiO2 electrodes. These studies suggest the application of quinoline derivatives in developing efficient solar cells and photoelectric conversion systems (Wang et al., 2000).

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6S/c1-5-34-20-10-12-21(13-11-20)35(30,31)26-17-28(16-19-8-6-18(2)7-9-19)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLXXLCNMCUMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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